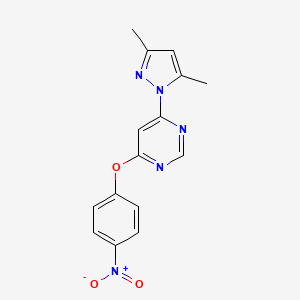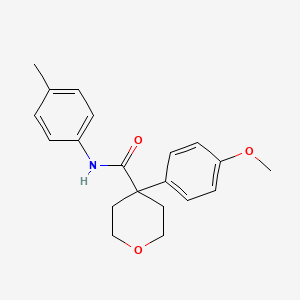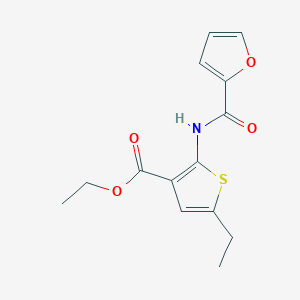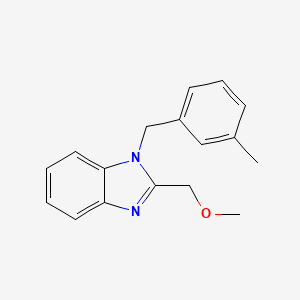![molecular formula C15H20N2O2 B5764254 (2E)-N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propenamide](/img/structure/B5764254.png)
(2E)-N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propenamide is an organic compound that features a morpholine ring, a phenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-morpholineethanamine and cinnamic acid.
Coupling Reaction: The 4-morpholineethanamine is reacted with cinnamic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2E)-N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propenamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propenamide involves its interaction with specific molecular targets such as enzymes or receptors. The morpholine ring and phenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-morpholinoethyl)cinnamamide
- N-(2-piperidinyl)ethyl-3-phenyl-2-propenamide
- N-(2-pyrrolidinyl)ethyl-3-phenyl-2-propenamide
Uniqueness
(2E)-N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propenamide is unique due to the presence of the morpholine ring, which imparts specific electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-15(7-6-14-4-2-1-3-5-14)16-8-9-17-10-12-19-13-11-17/h1-7H,8-13H2,(H,16,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHOCARNKLTJBC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({[1-(Hydroxymethyl)naphthalen-2-yl]oxy}methyl)benzonitrile](/img/structure/B5764173.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5764182.png)
![2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N'~1~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5764187.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5764193.png)
![5-CHLORO-2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B5764198.png)

![4-{[(E)-2-({2-[(E)-1-(4-CARBOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)HYDRAZONO]METHYL}BENZOIC ACID](/img/structure/B5764207.png)

![N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide](/img/structure/B5764227.png)
![N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)

methanone](/img/structure/B5764263.png)

![N-[2-(4-methylpiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)
